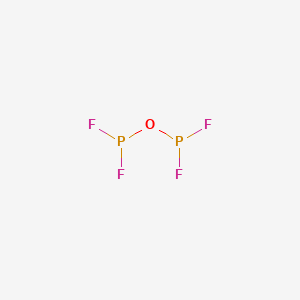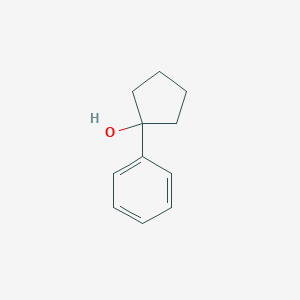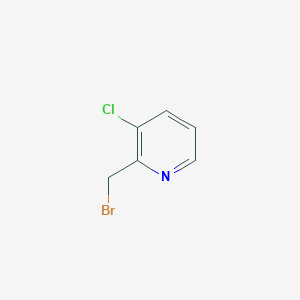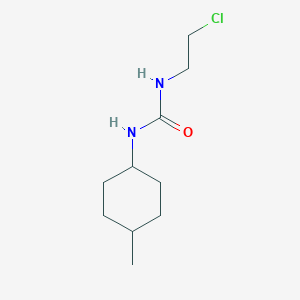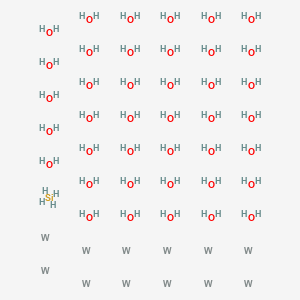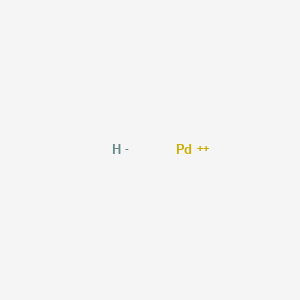
Hydride;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydride;palladium(2+) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a complex compound that consists of palladium ions and hydride ions. Palladium is a transition metal that is widely used in various industrial applications, including catalysis, electronics, and jewelry making. The addition of hydride ions to palladium results in a compound that has unique chemical and physical properties, making it an attractive material for scientific research.
Mecanismo De Acción
The mechanism of action of hydride;palladium(2+) is complex and varies depending on the application. In catalysis, it acts as a catalyst by providing a surface for the reactants to interact and lowering the activation energy required for the reaction to occur. In hydrogen storage, it stores hydrogen by absorbing it into the palladium lattice and releasing it when needed. In electrochemical devices, it acts as a mediator between the anode and cathode, facilitating the transfer of electrons.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of hydride;palladium(2+). However, some studies have suggested that it may have potential therapeutic applications in cancer treatment and drug delivery due to its ability to target specific cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using hydride;palladium(2+) in lab experiments include its unique properties, versatility, and potential applications in various fields of research. Its limitations include its high cost, toxicity, and potential environmental impact.
Direcciones Futuras
There are numerous future directions for research on hydride;palladium(2+), including its potential use in renewable energy technologies, its role in cancer treatment and drug delivery, and its use in nanotechnology and materials science. Additionally, further research is needed to understand its biochemical and physiological effects and potential environmental impact.
Métodos De Síntesis
The synthesis of hydride;palladium(2+) can be achieved through various methods, including chemical reduction, electrochemical reduction, and photochemical reduction. Chemical reduction involves the use of a reducing agent such as sodium borohydride, which reduces the palladium ions to palladium metal and produces hydride ions. Electrochemical reduction involves the use of an electric current to reduce the palladium ions and produce hydride ions. Photochemical reduction involves the use of light to reduce the palladium ions and produce hydride ions.
Aplicaciones Científicas De Investigación
Hydride;palladium(2+) has numerous potential applications in scientific research. One of the primary applications is in catalysis, where it is used as a catalyst in various chemical reactions. It has also been studied for its potential use in hydrogen storage, as it can store hydrogen at a higher density than traditional hydrogen storage methods. Additionally, it has been studied for its potential use in electrochemical devices such as batteries and fuel cells.
Propiedades
Número CAS |
12648-42-9 |
|---|---|
Nombre del producto |
Hydride;palladium(2+) |
Fórmula molecular |
HPd+ |
Peso molecular |
107.4 g/mol |
Nombre IUPAC |
hydride;palladium(2+) |
InChI |
InChI=1S/Pd.H/q+2;-1 |
Clave InChI |
PAQKJPNQYRGEED-UHFFFAOYSA-N |
SMILES |
[H-].[Pd+2] |
SMILES canónico |
[H-].[Pd+2] |
Sinónimos |
palladium hydride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



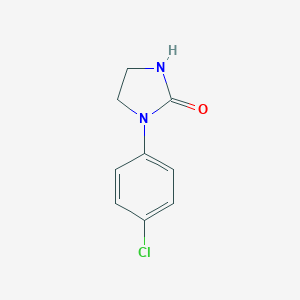
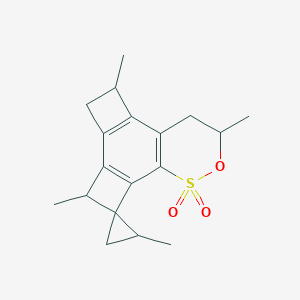
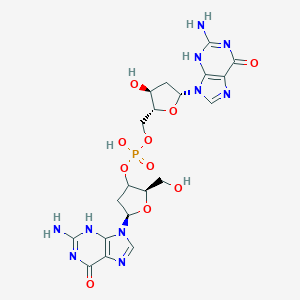

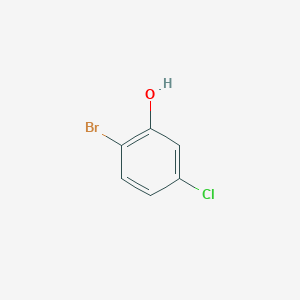
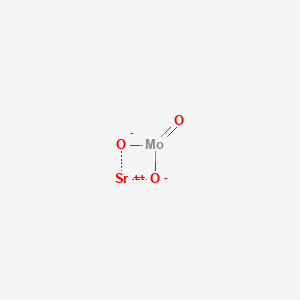
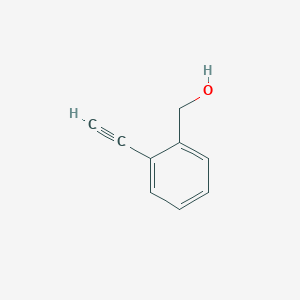
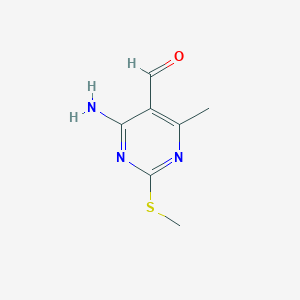
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
